molecular formula C8H7NaO3 B7803674 sodium;4-methoxycarbonylphenolate

sodium;4-methoxycarbonylphenolate

Cat. No.: B7803674
M. Wt: 174.13 g/mol
InChI Key: PESXGULMKCKJCC-UHFFFAOYSA-M
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by α-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are synthesized through the enzymatic degradation of starch by cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of α-, β-, and γ-cyclodextrins. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity .

Industrial Production Methods

Industrial production of cyclodextrins involves the use of large-scale bioreactors where starch is enzymatically converted to cyclodextrins. The process is followed by purification steps such as crystallization, filtration, and drying to obtain pure cyclodextrin products .

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecules.

    Substitution: Substitution reactions involve replacing one or more hydrogen atoms in the cyclodextrin molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various cyclodextrin derivatives with enhanced properties such as increased solubility, stability, and bioavailability .

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research:

Mechanism of Action

Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .

Comparison with Similar Compounds

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. Similar compounds include:

Cyclodextrins stand out due to their biocompatibility, ease of production, and versatility in forming inclusion complexes with a wide range of guest molecules .

Properties

IUPAC Name

sodium;4-methoxycarbonylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXGULMKCKJCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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